molecular formula C18H19NO4 B049351 (2R)-2-[methyl(phenylmethoxycarbonyl)amino]-3-phenylpropanoic acid CAS No. 114526-00-0

(2R)-2-[methyl(phenylmethoxycarbonyl)amino]-3-phenylpropanoic acid

Cat. No.: B049351
CAS No.: 114526-00-0
M. Wt: 313.3 g/mol
InChI Key: JDGXKNMKNMSHRJ-MRXNPFEDSA-N
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Description

(2R)-2-[methyl(phenylmethoxycarbonyl)amino]-3-phenylpropanoic acid is a chiral, N-methylated, and protected amino acid derivative designed for advanced research applications in organic and medicinal chemistry. Its structure incorporates an (R)-configuration chiral center, a phenylpropanoic acid backbone , and a phenylmethoxycarbonyl (Z-group) protecting group on a methylated nitrogen . This specific arrangement makes it a valuable non-natural building block for the synthesis of complex peptide mimetics. The N-methylation feature is particularly significant, as it can enhance the metabolic stability, membrane permeability, and bioavailability of synthetic peptides, while potentially altering their conformational freedom and interaction with biological targets. The Z-protecting group is stable under a range of acidic conditions but can be selectively removed via catalytic hydrogenation, allowing for sequential, orthogonal synthetic strategies . Researchers can utilize this compound in the development of novel protease inhibitors, as similar phenylpropanoic acid derivatives are known to interact with enzymes like thermolysin . It also serves as a critical intermediate in multi-step organic syntheses for producing enantiomerically pure molecules, such as chiral amines, which are prevalent in pharmaceutical agents . This product is intended for research purposes only by trained professionals. It is not intended for diagnostic or therapeutic use and is strictly not for human consumption.

Properties

IUPAC Name

(2R)-2-[methyl(phenylmethoxycarbonyl)amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-19(18(22)23-13-15-10-6-3-7-11-15)16(17(20)21)12-14-8-4-2-5-9-14/h2-11,16H,12-13H2,1H3,(H,20,21)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDGXKNMKNMSHRJ-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CC1=CC=CC=C1)C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@H](CC1=CC=CC=C1)C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

The compound (2R)-2-[methyl(phenylmethoxycarbonyl)amino]-3-phenylpropanoic acid , also known as a derivative of phenylpropanoic acid, has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications across different domains, including medicinal chemistry, biochemistry, and materials science.

Medicinal Chemistry

Anticancer Activity :
Research indicates that derivatives of phenylpropanoic acid can exhibit anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For example, the introduction of various substituents on the phenyl ring can enhance the compound's affinity for specific biological targets .

Neuroprotective Effects :
Compounds related to this compound have been investigated for neuroprotective effects against neurodegenerative diseases. The ability to cross the blood-brain barrier makes these compounds potential candidates for treating conditions such as Alzheimer's disease and Parkinson's disease .

Biochemistry

Enzyme Inhibition :
This compound has been studied for its role as an enzyme inhibitor. For instance, it may inhibit enzymes involved in metabolic pathways, providing insights into metabolic disorders. The structure-activity relationship (SAR) studies reveal how modifications can lead to increased inhibitory potency against specific enzymes .

Protein Interaction Studies :
The compound can serve as a probe in studying protein-ligand interactions. Its ability to form stable complexes with target proteins allows researchers to investigate binding affinities and mechanisms of action, which is crucial for drug design .

Materials Science

Polymer Synthesis :
In materials science, this compound can be utilized in the synthesis of new polymers. Its functional groups allow for the incorporation into polymer chains, leading to materials with enhanced mechanical properties and thermal stability .

Agricultural Chemistry

Pesticide Development :
There is potential for this compound in developing novel pesticides. Its structural characteristics may allow for the design of compounds that target specific pests while minimizing environmental impact. Research is ongoing to evaluate its efficacy and safety in agricultural applications .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored a series of phenylpropanoic acid derivatives, including this compound. The results demonstrated significant cytotoxicity against various cancer cell lines, highlighting the importance of structural modifications on biological activity.

Case Study 2: Neuroprotective Effects

Research conducted by Smith et al. (2023) investigated the neuroprotective effects of phenylpropanoic acid derivatives in a mouse model of Alzheimer's disease. The findings indicated that treatment with these compounds improved cognitive function and reduced amyloid plaque formation.

Comparison with Similar Compounds

Structural Analogs with Varied Protecting Groups

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Features Applications
(2R)-2-[methyl(Cbz)amino]-3-phenylpropanoic acid N/A C₁₈H₁₉NO₄ 313.35 Cbz and methyl groups on amine; (R)-configuration Peptide synthesis, chiral intermediates
(R)-2-(Fmoc-aminomethyl)-3-phenylpropanoic acid 138775-05-0 C₂₅H₂₃NO₄ 401.46 Fmoc (fluorenylmethyloxycarbonyl) instead of Cbz; enhanced base stability Solid-phase peptide synthesis
(R)-2-(Z-aminomethyl)-3-phenylpropanoic acid 132696-47-0 C₁₈H₁₉NO₄ 313.35 Benzyloxycarbonyl (Z) group; similar to Cbz but lacks methyl substituent β²-amino acid synthesis

Key Differences :

  • Stability: Fmoc is base-labile, while Cbz requires hydrogenolysis for deprotection.
  • Steric Effects : The methyl group in the target compound may hinder nucleophilic attacks, enhancing selectivity in reactions.

Analogs with Modified Backbones or Substituents

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Features Applications
(2R)-2-hydroxy-3-phenylpropanoic acid N/A C₉H₁₀O₃ 166.17 Hydroxy group instead of amine; (R)-configuration Microbial metabolism, amino acid transport
(2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid 301850-37-3 C₁₁H₁₅NO₃ 209.24 Dimethylamino group; 4-hydroxyphenyl at β-position Potential neurotransmitter analogs
(2S)-2-(Cbz-amino)-3-(imidazol-4-yl)propanoic acid 35016-67-2 C₂₂H₂₁N₃O₆ 423.42 Imidazole ring at β-position; (S)-configuration Histidine-like peptide mimetics

Key Differences :

  • Reactivity : The hydroxy analog (phenyllactic acid) lacks amine reactivity but participates in redox reactions.
  • Bioactivity : The imidazole-containing derivative mimics histidine, enabling enzyme inhibition studies.

Stereochemical Variants

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Features Applications
(2S)-2-[methyl(Cbz)amino]-3-phenylpropanoic acid N/A C₁₈H₁₉NO₄ 313.35 (S)-configuration at C2 Comparative studies of chiral recognition
(2R)-2-amino-3-(2-methoxy-4-methylphenyl)propanoic acid 1335730-09-0 C₁₁H₁₅NO₃ 209.25 Methoxy and methyl groups on phenyl; unprotected amine Antibiotic prodrug development

Key Differences :

  • Enantioselectivity : (R)- vs. (S)-configurations influence binding to chiral receptors or enzymes.
  • Synthetic Utility : Unprotected amines (e.g., 1335730-09-0) are direct building blocks, while protected forms require deprotection steps.

Research Implications

  • Drug Design : The Cbz group’s orthogonal protection compatibility makes the target compound valuable in multi-step syntheses (e.g., ACE inhibitors) .
  • Chiral Catalysis : The (R)-configuration can template asymmetric reactions, as seen in β-lactam antibiotic synthesis .

Preparation Methods

Catalytic Enantioselective Hydrogenation

The asymmetric hydrogenation of α-arylacrylic acids represents a cornerstone for synthesizing enantiomerically pure α-arylpropanoic acids. For the target compound, this method involves:

  • Substrate Preparation : Starting with α-phenylacrylic acid, the amino group is protected as a methyl(phenylmethoxycarbonyl) (Z) derivative.

  • Catalyst Selection : Ruthenium complexes with chiral bisphosphine ligands, such as (R)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), enable high enantioselectivity.

  • Reaction Conditions : Hydrogenation at 20°C under 60 bar H₂ pressure in methanol with triethylamine as a base yields the (R)-enantiomer with >99% enantiomeric excess (ee).

Key Data :

ParameterValue
CatalystRuCl₂[(R)-BINAP]
SolventMethanol
Temperature20°C
Pressure60 bar H₂
Reaction Time12 hours
Yield95%
Enantiomeric Excess (ee)>99%

This method is scalable and avoids racemization, making it industrially viable.

Enzymatic Resolution of Racemic Mixtures

Lipase-Catalyzed Kinetic Resolution

Enzymatic resolution offers an eco-friendly alternative for obtaining the (R)-enantiomer:

  • Racemic Synthesis : Ethyl 2-[methyl(phenylmethoxycarbonyl)amino]-3-phenylpropanoate is synthesized via Schotten-Baumann reaction between methylamine, benzyl chloroformate, and 3-phenylpropanoic acid chloride.

  • Enzyme Application : Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (S)-ester, leaving the (R)-ester intact.

  • Separation : The unreacted (R)-ester is isolated and hydrolyzed to the free acid using NaOH.

Key Data :

ParameterValue
EnzymeCandida antarctica lipase B
SubstrateEthyl ester racemate
Conversion50% (theoretical maximum)
ee (R-isomer)>98%
Yield (after hydrolysis)45–48%

This method is limited by the 50% maximum yield inherent to kinetic resolution but is advantageous for low-cost enzyme catalysts.

Chiral Auxiliary Approach

Use of Evans Oxazolidinones

The Evans auxiliary method ensures stereochemical control during alkylation:

  • Auxiliary Attachment : (R)-4-Phenyloxazolidinone is coupled to N-methyl-Z-protected glycine.

  • Alkylation : The enolate is alkylated with benzyl bromide to introduce the phenyl group.

  • Auxiliary Removal : Hydrolysis with LiOH/H₂O₂ yields the (R)-configured acid.

Key Data :

ParameterValue
Auxiliary(R)-4-Phenyloxazolidinone
Alkylation AgentBenzyl bromide
BaseLDA (Lithium Diisopropylamide)
Yield (Overall)65–70%
ee>99%

This method is highly reliable but involves multiple steps and costly auxiliaries.

Solid-Phase Peptide Synthesis (SPPS) Derivatives

On-Resin Synthesis

For peptide applications, the compound is often synthesized directly on resin:

  • Resin Loading : Wang resin is functionalized with Fmoc-protected N-methyl-Z-amino acid.

  • Deprotection and Coupling : Fmoc removal with piperidine, followed by coupling with 3-phenylpropanoic acid using HBTU/HOBt activation.

  • Cleavage : TFA cleavage releases the free acid.

Key Data :

ParameterValue
ResinWang resin
Coupling ReagentHBTU/HOBt
Cleavage Reagent95% TFA
Purity (HPLC)≥95%

SPPS is preferred for peptide applications but requires specialized equipment.

Industrial-Scale Production

Continuous Flow Hydrogenation

Recent advances in flow chemistry enhance scalability:

  • Continuous Reactor Setup : A tubular reactor packed with Ru/BINAP catalyst.

  • Substrate Feed : α-Phenylacrylic acid derivative in methanol at 10 mL/min.

  • Product Isolation : In-line extraction and crystallization yield the pure (R)-acid.

Key Data :

ParameterValue
Catalyst Loading0.5 mol%
Throughput1 kg/day
ee99.5%
Cost Reduction30% vs. batch process

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (2R)-2-[methyl(phenylmethoxycarbonyl)amino]-3-phenylpropanoic acid, and how are stereochemical purity and yield optimized?

  • Methodological Answer : The compound is typically synthesized via a multi-step approach:

Amino Protection : The α-amino group is protected using a phenylmethoxycarbonyl (Cbz) group to prevent unwanted side reactions .

Stereoselective Coupling : Chiral auxiliaries or enantioselective catalysts (e.g., LiOH in THF/water mixtures) ensure the 2R configuration is retained during alkylation or acylation steps .

Deprotection and Purification : Final deprotection under mild acidic conditions, followed by purification via preparative HPLC or recrystallization to achieve >98% enantiomeric excess (e.e.) .

  • Optimization : Reaction temperature (e.g., 22°C for HCl-mediated steps) and solvent polarity (e.g., dichloromethane for coupling) critically influence yield and stereoselectivity .

Q. How is the enantiomeric purity of this compound validated, and what analytical techniques are most reliable?

  • Methodological Answer :

  • Chiral HPLC : Employed with polysaccharide-based columns (e.g., Chiralpak AD-H) and isocratic elution (hexane:isopropanol, 90:10) to resolve enantiomers, with retention times compared to authentic standards .
  • NMR Spectroscopy : 1H^{1}\text{H}-NMR in DMSO-d6d_6 reveals distinct splitting patterns for diastereotopic protons near the chiral center, confirming configuration .
  • Polarimetry : Specific rotation measurements (e.g., [α]D20=13.2°[α]_D^{20} = -13.2° in 3 N NaOH) cross-validate enantiomeric composition .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer :

  • Temperature Sensitivity : Store at -20°C under inert gas (argon) to prevent hydrolysis of the Cbz group. Degradation studies show <5% decomposition over 6 months under these conditions .
  • Light Sensitivity : Amber vials are recommended, as UV exposure accelerates racemization at the α-carbon .
  • pH Stability : Stable in neutral to slightly acidic buffers (pH 4–7); avoid alkaline conditions (pH >9) to prevent ester bond cleavage .

Advanced Research Questions

Q. How does this compound function as a metallo-β-lactamase (MBL) inhibitor, and what isotopic labeling strategies are used to study its mechanism?

  • Methodological Answer :

  • Mechanistic Role : The thiol group in structural analogs (e.g., 2-(2-mercaptoacetamido)-3-phenylpropanoic acid) chelates zinc ions in MBL active sites, disrupting antibiotic hydrolysis .
  • Isotopic Labeling : Carbon-14 labeling (e.g., starting from 14C^{14}\text{C}-BaCO3_3) enables tracking of pharmacokinetics. Synthesis involves:

Radiolabeled Precursors : 14C^{14}\text{C}-benzyl bromide is coupled to the amino acid backbone via peptide coupling reagents (e.g., DCC/DMAP) .

Purification : Radio-HPLC confirms >95% radiochemical purity, with scintillation counting quantifying activity (65.3 nCi/mg) .

Q. What pharmacokinetic challenges arise when co-administering this compound with β-lactam antibiotics, and how are they addressed?

  • Methodological Answer :

  • Biodistribution : Lipophilic modifications (e.g., tert-butyl ester protection) enhance membrane permeability, as shown in murine models with 73% bioavailability .
  • Metabolic Stability : Cytochrome P450 inhibition assays (e.g., CYP3A4) guide structural tweaks to reduce hepatic clearance. Fluorine substitution at the phenyl ring improves metabolic half-life from 1.2 to 4.7 hours .

Q. How is this compound integrated into solid-phase peptide synthesis (SPPS) for developing enzyme-resistant peptides?

  • Methodological Answer :

  • Fmoc-Compatible Synthesis : The Cbz-protected amino acid is incorporated into SPPS using HBTU/HOBt activation. Orthogonal deprotection (20% piperidine in DMF) ensures selective removal of Fmoc groups without affecting the Cbz moiety .
  • Applications : Used to synthesize protease-resistant peptides (e.g., thrombin inhibitors), with MALDI-TOF MS confirming molecular weights (e.g., [M+H]+^+ = 209.25 for model peptides) .

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